2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
CAS No.: 1225481-64-0
Cat. No.: VC6899393
Molecular Formula: C14H18O4
Molecular Weight: 250.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225481-64-0 |
|---|---|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.294 |
| IUPAC Name | 2-[4-(4-methoxyphenyl)oxan-4-yl]acetic acid |
| Standard InChI | InChI=1S/C14H18O4/c1-17-12-4-2-11(3-5-12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16) |
| Standard InChI Key | MWQAHLIKDWRTSD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[4-(4-methoxyphenyl)oxan-4-yl]acetic acid, reflects its core structure:
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A tetrahydro-2H-pyran (oxane) ring with a chair conformation stabilized by equatorial substituents.
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A 4-methoxyphenyl group attached to the pyran ring’s 4-position, introducing aromaticity and electron-donating effects via the methoxy (–OCH) substituent.
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An acetic acid (–CHCOOH) side chain at the pyran’s 4-position, enabling hydrogen bonding and salt formation .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1225481-64-0 | |
| Molecular Formula | ||
| Molecular Weight | 250.29 g/mol | |
| SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CC(=O)O | |
| InChIKey | MWQAHLIKDWRTSD-UHFFFAOYSA-N |
Synthesis and Preparation
Proposed Synthetic Pathways
While explicit protocols for 2-[4-(4-methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid are scarce, analogous compounds suggest a multi-step approach:
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Friedel-Crafts Alkylation: Reacting 4-methoxyphenol with a dihydropyran derivative to attach the aromatic group to the pyran precursor.
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Ring-Closure: Cyclization via acid-catalyzed intramolecular etherification to form the tetrahydro-2H-pyran scaffold.
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Acetic Acid Moiety Introduction: Grignard reaction or Michael addition to introduce the –CHCOOH group, followed by oxidation if necessary .
Challenges in Synthesis
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Steric Hindrance: Bulky substituents at the pyran’s 4-position may impede ring-closure reactions.
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Acid Sensitivity: The methoxy group’s electron-donating nature could destabilize intermediates under acidic conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water due to the nonpolar aromatic and pyran groups, with improved solubility in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Likely stable under inert atmospheres but susceptible to oxidation at the acetic acid’s α-carbon .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include:
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NMR:
Applications and Derivatives
Role in Organic Synthesis
The compound is marketed as a building block (e.g., Kishida Chemical’s KPL027303) for:
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Pharmaceutical Intermediates: Functionalization via esterification or amidation to create bioactive molecules .
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Materials Science: Incorporation into polymers for enhanced thermal stability .
Table 2: Comparative Analysis of Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid | 250.29 | – | |
| [4-(4-Methoxyphenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid | 278.34 | Two methyl groups on pyran | |
| 2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid | 172.22 | Ethyl group instead of methoxyphenyl |
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Dimethyl Analogue: Increased hydrophobicity and steric bulk alter crystallization behavior .
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Ethyl Derivative: Simplified structure reduces molecular weight but limits electronic diversity .
Future Directions and Research Gaps
Unexplored Avenues
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Biological Activity Screening: No data exist on antimicrobial or anticancer properties.
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Catalytic Applications: Potential as a ligand in asymmetric synthesis remains untested.
Synthetic Optimization
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